molecular formula C16H16F3N3O2S B6981005 1-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea

1-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea

Cat. No.: B6981005
M. Wt: 371.4 g/mol
InChI Key: RACGXGNVGYDARY-JTQLQIEISA-N
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Description

1-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea is a synthetic organic compound with intriguing properties and a versatile chemical profile

Properties

IUPAC Name

1-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2S/c1-10(13-20-7-8-25-13)21-14(23)22-15(5-6-15)11-3-2-4-12(9-11)24-16(17,18)19/h2-4,7-10H,5-6H2,1H3,(H2,21,22,23)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACGXGNVGYDARY-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)NC(=O)NC2(CC2)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=CS1)NC(=O)NC2(CC2)C3=CC(=CC=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step synthetic route that involves:

  • Formation of the thiazole ring by a cyclization reaction of appropriate starting materials.

  • Introduction of the (1S)-1-(1,3-thiazol-2-yl)ethyl moiety via a stereospecific alkylation process.

  • Formation of the cyclopropyl unit using a suitable cyclopropanation reaction.

  • Attachment of the trifluoromethoxyphenyl group through a nucleophilic substitution reaction.

  • Final coupling of the urea group using a carbodiimide-mediated urea formation reaction.

Industrial Production Methods: Industrial production of 1-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea typically follows a streamlined synthesis process, emphasizing high-yield reactions, cost-effectiveness, and scalability. Optimized reaction conditions, advanced catalysis, and efficient purification techniques are employed to ensure the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea undergoes various chemical reactions, such as:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction of the cyclopropyl moiety to a cyclopropane derivative.

  • Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions:

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.

  • Substitution Reactions: Halogenated reagents, trifluoromethanesulfonic acid.

Major Products:

  • Oxidation products: Sulfoxides, sulfones.

  • Reduction products: Cyclopropane derivatives.

  • Substitution products: Varied derivatives with modified aromatic ring substituents.

Scientific Research Applications

1-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea has diverse scientific research applications, including:

  • Chemistry: Utilized as a building block for the synthesis of more complex molecules. Investigated for its reactivity and stability under various conditions.

  • Biology: Studied for potential interactions with biological targets, such as enzymes or receptors. Explored for use as a probe in biochemical assays.

  • Medicine: Investigated for potential therapeutic properties, including antimicrobial, anticancer, or anti-inflammatory activities.

  • Industry: Considered for use in the development of novel materials or as a catalyst in specific chemical processes.

Mechanism of Action

The mechanism by which 1-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea exerts its effects involves:

  • Molecular Targets: It may interact with specific enzymes, receptors, or proteins, leading to modulation of their activity.

  • Pathways Involved: It can influence various signaling pathways, metabolic processes, or cellular responses through its interactions with molecular targets.

Comparison with Similar Compounds

Compared with other compounds containing thiazole or cyclopropyl units, 1-[(1S)-1-(1,3-thiazol-2-yl)ethyl]-3-[1-[3-(trifluoromethoxy)phenyl]cyclopropyl]urea exhibits unique features:

  • Uniqueness: The combination of a thiazole ring, trifluoromethoxyphenyl group, and cyclopropyl moiety in a single molecule imparts distinct chemical properties and biological activities.

  • Similar Compounds: Similar compounds include 1-(1,3-thiazol-2-yl)ethyl derivatives and cyclopropyl-substituted ureas, each displaying different degrees of reactivity and biological effects.

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